4-Phenylcyclohexyl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

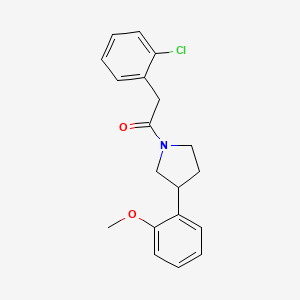

4-Phenylcyclohexyl methanesulfonate is a chemical compound with the molecular formula C₁₄H₁₈O₃S. It falls under the category of organic sulfonates. The compound consists of a cyclohexane ring with a phenyl group attached and a methanesulfonate (CH₃SO₃) functional group. Its systematic name is (1R,4R)-4-phenylcyclohexyl methanesulfonate .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with a phenyl group attached to one of the carbon atoms. The methanesulfonate group is connected to another carbon atom within the cyclohexane ring. The stereochemistry of the compound is (1R,4R), indicating the configuration of the chiral centers .

Physical and Chemical Properties Analysis

Scientific Research Applications

Analytical Applications in Lipid Peroxidation Assays

4-Phenylcyclohexyl methanesulfonate, through its derivatives, plays a crucial role in analytical chemistry, particularly in lipid peroxidation assays. Gérard-Monnier et al. (1998) developed a colorimetric assay for lipid peroxidation using methanesulfonic acid, yielding a chromophore for measuring malondialdehyde (MDA) and 4-hydroxyalkenals. This assay is significant for determining specific lipid peroxidation markers in biological samples, contributing to a better understanding of oxidative stress and related diseases (Gérard-Monnier et al., 1998).

Microbial Metabolism Research

Methanesulfonic acid, a key component related to this compound, is vital in studying microbial metabolism. Kelly and Murrell (1999) highlighted its role as a sulfur source for aerobic bacteria and as a carbon and energy substrate for specialized methylotrophs. This research aids in understanding biogeochemical cycling and environmental microbiology (Kelly & Murrell, 1999).

Role in Organic Synthesis

In organic synthesis, methanesulfonic acid derivatives are used for various reactions. Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, demonstrating their importance in chemical synthesis and pharmaceutical manufacturing (Chan, Cox, & Sinclair, 2008). Similarly, Wang Shi-zhi (2011) discussed the use of cerium(IV) methanesulfonate in synthesizing aromatic aldehydes or ketones, highlighting its efficacy as an oxidizing agent in organic synthesis (Wang Shi-zhi, 2011).

Environmental and Electrochemical Applications

Methanesulfonic acid, a closely related chemical, has environmental benefits due to its chemical and physical properties. Gernon et al. (1999) reviewed its use as an environmentally friendly electrolyte in electrochemical processes, emphasizing its role in green chemistry (Gernon et al., 1999).

Properties

IUPAC Name |

(4-phenylcyclohexyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-17(14,15)16-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJQZZOGJPBGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCC(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2917099.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2917100.png)

![Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone](/img/structure/B2917103.png)

![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)

![7-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2917110.png)

![2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917111.png)